molecular formula C20H20N4OS B6584007 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251570-60-1

7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B6584007
CAS No.: 1251570-60-1
M. Wt: 364.5 g/mol
InChI Key: MDDMBVOMUWMLDO-UHFFFAOYSA-N
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Description

7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251570-60-1) is a chemical compound supplied for non-human research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound is a derivative of the 1,8-naphthyridine scaffold, a class of aromatic heterocyclic compounds known for their broad spectrum of pharmacological activities and strong π-π conjugation . Specifically, this molecule features a thiomorpholine carboxamide group at the 3-position of the naphthyridine core, which is anilinated at the 4-position. Research into structurally related 1,8-naphthyridine-3-carboxylic acid derivatives has demonstrated significant promise in medicinal chemistry. These analogues have been designed, synthesized, and evaluated for their in vivo antihistaminic (H1 receptor antagonistic) activity, with some compounds exhibiting a promising bronchorelaxant effect in conscious guinea pigs . Molecular docking studies suggest that such derivatives interact with the H1 receptor, providing a basis for their potential as non-sedative antihistaminic agents . Beyond antihistaminic applications, the 1,8-naphthyridine core is found in compounds investigated for various other biological activities, including potential applications in cancer treatment . This makes this compound a valuable building block for researchers in drug discovery and development, particularly for those exploring new H1 receptor antagonists or other therapeutics. Chemical Identifiers: • CAS Number: 1251570-60-1 • Molecular Formula: C20H20N4OS • Molecular Weight: 364.46 g/mol • InChIKey: MDDMBVOMUWMLDO-UHFFFAOYSA-N

Properties

IUPAC Name

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-14-7-8-16-18(23-15-5-3-2-4-6-15)17(13-21-19(16)22-14)20(25)24-9-11-26-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDMBVOMUWMLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its efficacy.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing naphthyridine derivatives and thiomorpholine.
  • Reagents : Common reagents include carbonyl compounds and various catalysts.
  • Techniques : Microwave-assisted synthesis has been noted for its efficiency in producing high yields with reduced reaction times .

Biological Activity

Antimicrobial Properties :
Research indicates that compounds related to naphthyridine exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anticancer Activity :
Several studies have reported the anticancer potential of naphthyridine derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. The proposed mechanisms include apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy :
    • In a study assessing the antimicrobial activity of similar naphthyridine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
  • Anticancer Activity :
    • A study involving the compound's effects on human cancer cell lines revealed an IC50 value of approximately 12 µM against breast cancer cells, indicating potent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Table

Activity Type Tested Cell Line/Bacteria IC50/MIC (µg/mL) Mechanism
AntimicrobialE. coli5Cell wall disruption
AntimicrobialS. aureus10Inhibition of metabolic pathways
AnticancerMCF-7 (breast cancer)12Apoptosis via caspase activation
AnticancerA549 (lung cancer)15Cell cycle arrest

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • The target compound’s thiomorpholine-4-carbonyl group at position 3 distinguishes it from simpler analogs like 7-methyl-2-phenyl-1,8-naphthyridin-4-amine , which lacks a position 3 substituent .
  • Substitution at the N-phenyl group (e.g., 3,5-dimethoxyphenyl in or 3-fluorophenyl in ) modulates electronic properties and solubility.

Impact of Substituents: Thiomorpholine vs. Trifluoromethyl Groups: Compounds like 3b incorporate trifluoromethyl groups, which are known to enhance metabolic stability and binding affinity in drug discovery.

Synthetic Yields :

  • Yields for naphthyridine derivatives vary widely. For example, 3b was synthesized in 93% yield under microwave conditions, whereas 7-methyl-2-phenyl-1,8-naphthyridin-4-amine had a lower yield (22%), possibly due to challenges in catalytic hydrogenation.

Spectroscopic Data :

  • IR and NMR data for analogs (e.g., 3b ) highlight characteristic peaks for functional groups like -NH2 (3550 cm⁻¹) and -C=N (1652 cm⁻¹). Similar analyses for the target compound would clarify the thiomorpholine group’s influence.

Research Findings and Implications

  • Thiomorpholine’s Role: The thiomorpholine moiety likely improves bioavailability compared to non-sulfur analogs, as seen in related studies on sulfur-containing heterocycles .
  • Substituent Effects : Fluorine and methoxy groups (e.g., in ) can fine-tune electronic properties, affecting interactions with biological targets like enzymes or receptors.
  • Synthetic Challenges : Lower yields in certain derivatives (e.g., 22% in ) suggest that steric hindrance or reaction conditions may limit efficiency, warranting optimization for scale-up.

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

A common method involves the cyclocondensation of 2-aminopyridine derivatives with carbonyl-containing reagents. For example, 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one can be synthesized via base-mediated cyclization of 2-amino-4-methylnicotinamide under refluxing conditions in ethanol. This intermediate is critical for subsequent functionalization at the 3-position.

Smiles Rearrangement for Ring Formation

Recent studies demonstrate the utility of Smiles rearrangement in constructing 2,7-naphthyridine derivatives. Reacting 1,3-diamino-2,7-naphthyridines with thiols or alcohols under basic conditions induces ring contraction or expansion, yielding functionalized naphthyridines. For instance, treatment of 1-amino-3-chloro-2,7-naphthyridine with 2-mercaptoethanol in ethanol produces 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, which rearranges to the desired oxo-naphthyridine.

ReagentSolventTemperatureYieldReference
Thiomorpholine-4-carbonyl chlorideDMF5°C70%*
1-Chlorocarbonyl-4-methylpiperazineDMF5°C68%

*Theoretical yield based on analogous reactions.

Coupling via Carbodiimide Chemistry

Alternative approaches employ carbodiimide-mediated coupling between 3-carboxylic acid derivatives of 1,8-naphthyridine and thiomorpholine. Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation.

Introduction of the 4-Phenylamine Group

The N-phenyl substituent is typically installed via Buchwald-Hartwig amination or Ullmann coupling.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-chloro-7-methyl-1,8-naphthyridine with aniline derivatives in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) enables C–N bond formation. For example, reacting 4-chloro-7-methyl-1,8-naphthyridine with 4-fluoro-3-methylaniline in toluene at 110°C yields N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine.

Table 2: Buchwald-Hartwig Reaction Parameters

SubstrateCatalyst SystemSolventTemperatureYieldReference
4-Chloro-7-methyl-1,8-naphthyridinePd(OAc)₂/XantphosToluene110°C75%

Ullmann-Type Coupling

Copper-mediated coupling using CuI and a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) in dimethyl sulfoxide (DMSO) at 100°C provides an alternative route. This method is particularly effective for electron-deficient aryl amines.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates for acylation and coupling steps but may necessitate lower temperatures to avoid side reactions.

  • Steric hindrance from the 7-methyl group slows thiomorpholine incorporation, requiring prolonged reaction times (15–20 hours).

Purification Strategies

  • Recrystallization from acetonitrile or ethanol-water mixtures (2:1) effectively isolates intermediates.

  • Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves regioisomeric byproducts.

Analytical Characterization

Key spectroscopic data for intermediates and the final compound include:

  • IR : Thiomorpholine carbonyl stretch at 1600–1607 cm⁻¹.

  • ¹H NMR :

    • Singlet for NCH₂ group at δ 3.20–3.45 ppm.

    • Aromatic protons between δ 7.20–8.50 ppm.

  • MS : Molecular ion peak at m/z 396.5 (C₂₁H₂₁FN₄OS) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine?

  • Methodology :

  • Multi-step synthesis : Begin with a naphthyridine core (e.g., 4-azido-7-methyl-1,8-naphthyridine) and perform sequential functionalization. Key steps include:

Amination : Introduce the phenylamino group via Buchwald-Hartwig coupling or nucleophilic substitution .

Thiomorpholine coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach thiomorpholine-4-carbonyl to the naphthyridine core .

  • Critical parameters :
  • Temperature : 60–80°C for amination; room temperature for acylations.
  • Solvents : DMF or THF for coupling reactions; methanol for hydrogenation steps.
  • Catalysts : Pd/C for hydrogenation; DMAP for acylations .
  • Yield optimization : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR :
  • Naphthyridine core : Look for aromatic protons at δ 8.2–9.0 ppm (C2/C7 positions) and methyl groups at δ 2.5–2.8 ppm (C7-methyl) .
  • Thiomorpholine moiety : Sulfur-containing protons (δ 2.9–3.4 ppm for SCH₂) and carbonyl carbon at ~170 ppm .
  • MS : Expect a molecular ion peak at m/z 434.2 (C₂₁H₂₂N₄OS₂) with fragmentation patterns indicating loss of thiomorpholine (Δ m/z 118) .

Advanced Research Questions

Q. How does the thiomorpholine moiety influence pharmacokinetic properties compared to morpholine or piperidine analogs?

  • Methodology :

  • Comparative analysis : Synthesize analogs with morpholine/piperidine substituents and evaluate:
  • Lipophilicity : Measure logP values (e.g., via HPLC retention times). Thiomorpholine increases lipophilicity (logP ~2.8) vs. morpholine (logP ~1.9) .
  • Metabolic stability : Incubate with liver microsomes; thiomorpholine shows slower oxidation due to sulfur’s electron-withdrawing effects .
  • Structural insights : X-ray crystallography reveals sulfur’s role in stabilizing protein-ligand interactions (e.g., hydrogen bonding with kinase ATP pockets) .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Methodology :

  • Dose-response normalization : Re-evaluate IC₅₀ values using standardized assays (e.g., ATPase inhibition vs. kinase activity). For example, discrepancies in anticancer activity may arise from cell line-specific efflux pumps .
  • Data reconciliation :
Model System Reported IC₅₀ (µM) Key Confounder
HeLa cells0.8 ± 0.2P-gp overexpression
MCF-7 cells5.1 ± 1.3CYP3A4 metabolism
  • Solution : Co-administer inhibitors (e.g., verapamil for P-gp) to isolate intrinsic activity .

Q. How can computational methods optimize novel derivatives or reaction pathways?

  • Methodology :

  • Reaction path search : Use density functional theory (DFT) to model transition states for thiomorpholine coupling. Identify low-energy pathways (e.g., EDC-mediated activation vs. mixed anhydride) .
  • Machine learning : Train models on existing naphthyridine reaction data to predict optimal solvents/catalysts. For example, random forest models prioritize DMF over DMSO for acylations (accuracy >85%) .
  • Feedback loops : Integrate experimental HPLC yields with computational descriptors (e.g., electrophilicity index) to iteratively refine synthetic protocols .

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